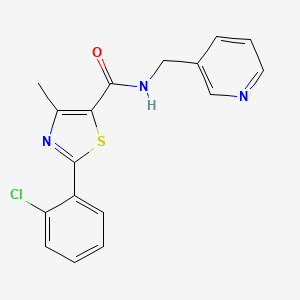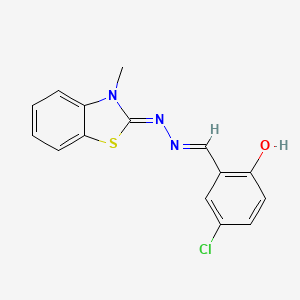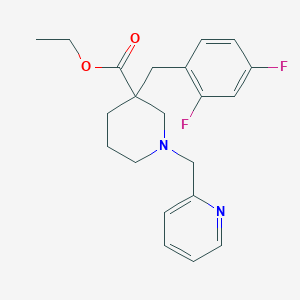
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has been studied extensively for its potential as an anticancer agent.
Mechanism of Action
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide works by inhibiting the activity of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division. It is overexpressed in many types of cancer and is required for the proper formation of the mitotic spindle during cell division. 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide binds to the ATP-binding site of Aurora A kinase, preventing its activity and disrupting the formation of the mitotic spindle. This leads to mitotic arrest and ultimately cell death.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry. It also disrupts the formation of the mitotic spindle and induces mitotic arrest. In addition, 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide is that it is a highly selective inhibitor of Aurora A kinase. It does not inhibit other kinases in the cell, which can reduce the potential for off-target effects. However, one limitation of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to work with in the lab.
Future Directions
There are several future directions for research on 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide. One area of research is the development of more potent and selective inhibitors of Aurora A kinase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide as an anticancer agent.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 2-chloroaniline with 2-bromoacetophenone to form 2-(2-chlorophenyl)-1-(2-bromoacetyl)ethanone. This intermediate is then reacted with methylthiourea to form 2-(2-chlorophenyl)-4-methylthiazole-5-carboxamide. The final step involves the reaction of this compound with 3-pyridinecarboxaldehyde to form 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide.
Scientific Research Applications
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and ovarian cancer. 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide works by inhibiting the activity of Aurora A kinase, which is overexpressed in many types of cancer. By inhibiting this kinase, 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide can prevent cancer cells from dividing and proliferating.
properties
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-15(16(22)20-10-12-5-4-8-19-9-12)23-17(21-11)13-6-2-3-7-14(13)18/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSXUZYVLPSOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B5986355.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5986367.png)
![1-(1-azocanyl)-3-{5-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5986381.png)
![methyl 4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B5986387.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5986408.png)

![ethyl 4-(2-methoxyethyl)-1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinecarboxylate](/img/structure/B5986418.png)
![2-amino-6-(hydroxymethyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B5986427.png)


![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5986442.png)
![3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B5986445.png)
![2-bromo-6-methoxy-4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5986452.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)